molecular formula C5H7N3 B1322590 Pyridazin-3-ylmethanamine CAS No. 93319-65-4

Pyridazin-3-ylmethanamine

Cat. No.: B1322590
CAS No.: 93319-65-4
M. Wt: 109.13 g/mol
InChI Key: BCPGZEVUJXKIHK-UHFFFAOYSA-N
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Description

Pyridazin-3-ylmethanamine is a heterocyclic compound featuring a pyridazine ring substituted with a methanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazin-3-ylmethanamine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. For instance, the reaction of hydrazine with 1,4-dicarbonyl compounds can yield pyridazine derivatives, which can then be further functionalized to introduce the methanamine group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Pyridazin-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridazin-3-ylmethanamine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of pyridazin-3-ylmethanamine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: Pyridazin-3-ylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

pyridazin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-5-2-1-3-7-8-5/h1-3H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPGZEVUJXKIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627216
Record name 1-(Pyridazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93319-65-4
Record name 1-(Pyridazin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazin-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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